molecular formula C18H17N3O5S2 B2942594 N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021065-89-3

N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B2942594
CAS No.: 1021065-89-3
M. Wt: 419.47
InChI Key: AMTKBDCDGFUWFX-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring dual methoxy-substituted phenyl groups: a 3-methoxyphenyl carboxamide moiety and a 4-methoxyphenylsulfonamido group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-13-6-8-15(9-7-13)28(23,24)21-18-20-16(11-27-18)17(22)19-12-4-3-5-14(10-12)26-2/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTKBDCDGFUWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antioxidant, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with methoxyphenyl and sulfonamide groups, contributing to its biological activity. The thiazole moiety is known for its presence in various bioactive compounds, while the sulfonamide group enhances its pharmacological profile.

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

Concentration (mg/mL)Inhibition Zone (mm)Bacterial Strain
110Staphylococcus aureus
523Staphylococcus aureus
2529Staphylococcus aureus
12530Staphylococcus aureus
25031Staphylococcus aureus

The results indicate significant antibacterial activity, particularly at higher concentrations, which suggests that the compound may disrupt bacterial cell wall synthesis or function.

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that this compound exhibits moderate antioxidant activity.

Concentration (µg/mL)% Inhibition
1025
5045
10060

This activity may be attributed to the presence of methoxy groups that can donate electrons and neutralize free radicals.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was also investigated. It showed promising inhibition against c-Jun N-terminal kinase (JNK), an important target in cancer therapy.

  • IC50 Values :
    • JNK: 0.4 µM

This potent inhibition suggests that the compound could be developed as a therapeutic agent targeting JNK-related pathways in diseases such as cancer and diabetes.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives, including this compound. They reported that modifications to the thiazole structure significantly affected biological activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s thiazole core and sulfonamide/carboxamide functionalities are shared with several synthesized derivatives. Key comparisons include:

Sulfonamide-Containing Thiazoles
  • Compound 35 () : (S)-2-(1-(4-Azidobenzamido)-2-methylpropyl)-N-(2-(4-bromobenzoyl)phenyl)thiazole-4-carboxamide

    • Key Differences : Replaces the 4-methoxyphenylsulfonamido group with a 4-azidobenzamido moiety and incorporates a bromobenzoylphenyl substituent.
    • Impact : The azide group may reduce stability compared to methoxy groups, as evidenced by its lower purity (22%) .
  • Compounds 7–9 (): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Key Differences: Triazole core instead of thiazole, but shares sulfonamide groups.
Methoxy-Substituted Thiazoles
  • Compound 13e () : 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide

    • Key Differences : Lacks a sulfonamide group but features a 3,4,5-trimethoxyphenyl carboxamide.
    • Impact : The additional methoxy groups likely improve lipophilicity and CYP3A4 inhibitory activity, as seen in its pharmacological profiling .
  • Compound 36 () : (S)-N-Cyclopropyl-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide

    • Key Differences : Incorporates a cyclopropylamine and trimethoxybenzamido group.
    • Impact : The bulky cyclopropyl group reduces yield (5%) but may enhance target specificity .
Carboxamide Variants
  • Compound 53 () : (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide
    • Key Differences : Features a 4,4-difluorocyclohexyl amine instead of a methoxyphenyl group.
    • Impact : Fluorine atoms increase electronegativity and metabolic stability, contributing to its higher purity (99%) .

Physicochemical and Spectral Properties

Compound Core Structure Key Substituents Purity/Yield Notable Spectral Data
Target Compound Thiazole 3-Methoxyphenyl, 4-methoxyphenylsulfonamido N/A Likely νC=O ~1660 cm⁻¹, δNH ~3300 cm⁻¹ (IR)
Compound 35 Thiazole 4-Azidobenzamido, bromobenzoylphenyl 22% yield 1H NMR: δ 7.8–8.1 (aromatic H), m/z 589.2
Compound 13e Thiazole 3,4,5-Trimethoxyphenyl 98.7% yield 1H NMR: δ 6.93 (s, 2H, OCH3), MS m/z 373.1
Compound 53 Thiazole 4,4-Difluorocyclohexyl 99% purity 13C NMR: δ 112.1 (CF2), MS m/z 521.2
  • IR/NMR Trends : The target compound’s sulfonamide group is expected to show νS=O ~1350 cm⁻¹ (IR) and distinct NH proton shifts in 1H NMR (~10–12 ppm), similar to ’s sulfonamide derivatives .
  • Purity/Stability : Methoxy groups generally enhance stability compared to azides (e.g., Compound 35) but may reduce solubility relative to fluorinated analogs (e.g., Compound 53) .

Pharmacological Implications

  • Enzyme Inhibition : The dual methoxy and sulfonamide groups in the target compound may synergize for kinase or CYP450 inhibition, akin to ’s benzoyl-aryl-thiazoles .
  • Antimicrobial Potential: Nitrothiophene carboxamides () demonstrate that electron-withdrawing groups (e.g., NO2) enhance antibacterial activity, whereas methoxy groups in the target compound might favor antifungal or antiparasitic effects .
  • Bioavailability : Compared to ’s cyclohexyl derivatives, the target compound’s aromatic substituents could improve membrane permeability but reduce metabolic half-life .

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